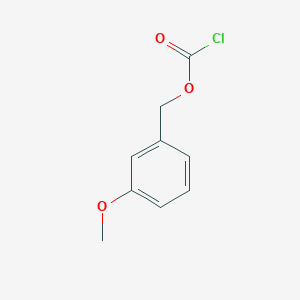
(3-Methoxyphenyl)methyl chloroformate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methoxyphenyl)methyl chloroformate: is an organic compound with the molecular formula C9H9ClO3. It is also known by its IUPAC name, 3-methoxybenzyl carbonochloridate. This compound is a colorless to pale yellow liquid and is primarily used as a reagent in organic synthesis .
準備方法
Synthetic Routes and Reaction Conditions: (3-Methoxyphenyl)methyl chloroformate can be synthesized through the reaction of 3-methoxybenzyl alcohol with phosgene (COCl2). The reaction typically occurs in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous feeding of 3-methoxybenzyl alcohol and phosgene into a reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
化学反応の分析
Types of Reactions: (3-Methoxyphenyl)methyl chloroformate primarily undergoes nucleophilic substitution reactions. It can react with various nucleophiles such as amines, alcohols, and thiols to form corresponding carbamates, carbonates, and thiocarbonates .
Common Reagents and Conditions:
Amines: Reacts with primary or secondary amines to form carbamates.
Alcohols: Reacts with alcohols to form carbonates.
Thiols: Reacts with thiols to form thiocarbonates.
Major Products Formed:
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
Thiocarbonates: Formed from the reaction with thiols.
科学的研究の応用
Chemistry: (3-Methoxyphenyl)methyl chloroformate is used as a protecting group for amines and alcohols in organic synthesis. It helps in the selective protection and deprotection of functional groups during multi-step synthesis .
Biology: In biological research, this compound is used to modify biomolecules such as proteins and peptides. It can introduce methoxybenzyl groups into biomolecules, which can be useful for studying protein-protein interactions and enzyme mechanisms .
Medicine: In medicinal chemistry, this compound is used in the synthesis of pharmaceutical intermediates. It helps in the preparation of various drug candidates by protecting reactive functional groups during the synthesis process .
Industry: Industrially, this compound is used in the production of agrochemicals, dyes, and polymers. It serves as a key intermediate in the synthesis of various industrial chemicals .
作用機序
The mechanism of action of (3-Methoxyphenyl)methyl chloroformate involves the formation of a reactive intermediate, which can then react with nucleophiles. The chloroformate group (-COCl) is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful for introducing protective groups or modifying biomolecules .
類似化合物との比較
Methyl chloroformate (ClCOOCH3): Similar in structure but lacks the methoxyphenyl group.
Ethyl chloroformate (ClCOOC2H5): Similar in structure but has an ethyl group instead of a methoxyphenyl group.
Phenyl chloroformate (ClCOOC6H5): Similar in structure but has a phenyl group instead of a methoxyphenyl group.
Uniqueness: (3-Methoxyphenyl)methyl chloroformate is unique due to the presence of the methoxy group on the phenyl ring. This methoxy group can influence the reactivity and selectivity of the compound in various chemical reactions. It can also affect the physical properties such as solubility and boiling point, making it distinct from other chloroformates .
特性
IUPAC Name |
(3-methoxyphenyl)methyl carbonochloridate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO3/c1-12-8-4-2-3-7(5-8)6-13-9(10)11/h2-5H,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLMHWUBPMDABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)COC(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81228-89-9 |
Source


|
| Record name | (3-methoxyphenyl)methyl chloroformate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 2-(2-((2-(2-methylbenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3003596.png)
![N-(4-((6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B3003597.png)
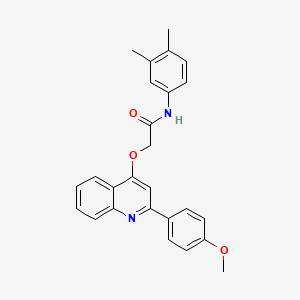

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3003600.png)
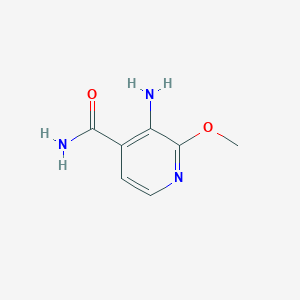
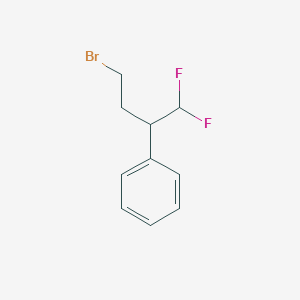
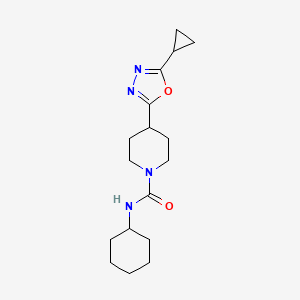
![N-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-phenylbutanamide](/img/structure/B3003611.png)
![Benzo[d]thiazol-2-yl(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone](/img/structure/B3003614.png)

![9-(3-hydroxyphenyl)-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B3003617.png)
![1-[(2-chlorophenyl)methyl]-6-methoxy-3-(4-methoxybenzenesulfonyl)-1,4-dihydroquinolin-4-one](/img/structure/B3003618.png)

